molecular formula C24H18F3NO4 B2438457 Fmoc-D-2,4,5-trifluorophenylalanine CAS No. 1217837-13-2

Fmoc-D-2,4,5-trifluorophenylalanine

Cat. No.: B2438457
CAS No.: 1217837-13-2
M. Wt: 441.406
InChI Key: YAHKXQSXDLBLDX-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-2,4,5-trifluorophenylalanine is a fluorinated derivative of phenylalanine, an amino acid. It is commonly used in peptide synthesis due to its unique properties, including the presence of fluorine atoms which can influence the compound’s reactivity and interactions. The compound is often utilized in research settings for the development of novel peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-2,4,5-trifluorophenylalanine typically involves multiple stepsThis process may involve reactions such as halogenation and protection-deprotection cycles .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-2,4,5-trifluorophenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while substitution reactions can produce a variety of functionalized phenylalanine derivatives .

Scientific Research Applications

Fmoc-D-2,4,5-trifluorophenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-D-2,4,5-trifluorophenylalanine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s reactivity and interactions. The presence of fluorine can affect hydrogen bonding, hydrophobic interactions, and the overall stability of the peptide or protein. Molecular targets and pathways involved include enzyme active sites and protein-protein interaction interfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-D-2,4,5-trifluorophenylalanine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical properties and interactions. This makes it particularly valuable in the development of novel peptides and proteins with enhanced stability and functionality .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3NO4/c25-19-11-21(27)20(26)9-13(19)10-22(23(29)30)28-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22H,10,12H2,(H,28,31)(H,29,30)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHKXQSXDLBLDX-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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